Triaconta-1,3-diene
Description
1,3-Dienes are hydrocarbons containing two conjugated double bonds, which confer unique reactivity and structural versatility. This article focuses on these analogous compounds, including furanoeudesma-1,3-diene, cyclohexa-1,3-diene, and nitro-substituted polyhalobuta-1,3-dienes, among others, to provide a comparative analysis of their properties and applications.
Properties
CAS No. |
90216-87-8 |
|---|---|
Molecular Formula |
C30H58 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
triaconta-1,3-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3 |
InChI Key |
MPTCWBZQGJMVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Triaconta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds results in the formation of alkanes.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents for electrophilic addition
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes and alkenes.
Scientific Research Applications
Triaconta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials
Mechanism of Action
The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .
Comparison with Similar Compounds
Detailed Introduction of Furanoeudesma-1,3-diene
Furanoeudesma-1,3-diene (C₁₅H₂₂O) is a furanoeudesmane-class sesquiterpene first isolated from Commiphora myrrha and C. molmol resins . It is synthesized enantiomerically pure and exhibits antihyperglycemic activity . This compound is a key constituent of myrrh, a resin used traditionally in fragrances, food additives, and medicine . Its content varies among Commiphora species: C. myrrha contains higher levels compared to C. holtziana, which has increased curzerenone and myrrhine instead .
Comparison with Similar Compounds
Cyclohexa-1,3-diene
- Structure & Properties: Cyclohexa-1,3-diene (C₆H₈) is a cyclic diene with a conjugated double bond system. Its electronic properties, such as HOMO (localized on the cyclohexa-1,3-diene ring and metal) and LUMO (on methylpyridine in irontricarbonyl complexes), make it valuable in organometallic chemistry .
- Applications : Used in fragrance formulations (e.g., citrus, pine scents) and as a ligand in irontricarbonyl complexes for catalytic studies . Market reports highlight its global consumption in industrial applications, with projections extending to 2046 .
Octa-1,3-diene
- Synthesis & Purity : Octa-1,3-diene (C₈H₁₄, CAS 1002-33-1) is synthesized via routes yielding ~68% efficiency. Commercial suppliers offer purities of 98–99% .
- Industrial Relevance : Primarily studied for its role in polymer chemistry and as a precursor in organic synthesis.
Nitro-Substituted Polyhalobuta-1,3-dienes
- Reactivity : These compounds undergo vinylic substitution (SNVin) reactions due to electron-withdrawing nitro groups, serving as building blocks for polyfunctional acyclic and heterocyclic compounds .
- Pharmacological Potential: Derivatives exhibit biological activity, though specific mechanisms require further study .
Bromobuta-1,3-diene and Bromohexa-1,3-diene
- Natural Sources: Found in lyngbyalosides from cyanobacteria (Moorea bouilloni). The brominated diene moieties contribute to antiplasmodial activity (EC₅₀: 790–1900 nM against Plasmodium falciparum) .
- Toxicity : Moderate cytotoxicity (EC₅₀: 1300–3100 nM in HEK293T and HepG2 cells) limits therapeutic use .
Heteroatom-Containing 1,3-Dienes
- 1-Azabuta-1,3-diene and 1-Oxabuta-1,3-diene : These ligands form stable iron carbonyl complexes. DFT calculations reveal σ-transoid coordination as the most stable configuration, with η²-alkene binding competing energetically .
Data Table: Comparative Analysis of 1,3-Dienes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
